2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Ipragliflozin, is a synthetic organic compound primarily used in the treatment of type 2 diabetes. It functions as a sodium-glucose co-transporter 2 inhibitor, which helps lower blood glucose levels by preventing glucose reabsorption in the kidneys. The compound has been approved for medical use in Japan since 2014 and is marketed under various names, including Suglat® .
The synthesis of Ipragliflozin involves several complex steps that build its intricate structure. Key methods include:
Ipragliflozin undergoes various chemical reactions that are crucial for its activity:
Ipragliflozin's mechanism of action involves:
These properties are essential for understanding the handling and formulation of Ipragliflozin in pharmaceutical applications .
Ipragliflozin is primarily used in clinical settings for:
The ongoing research into Ipragliflozin's pharmacological profile continues to reveal additional therapeutic potentials beyond diabetes treatment .
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: